molecular formula C11H14F2 B172574 1,3-Difluoro-5-pentylbenzene CAS No. 121219-25-8

1,3-Difluoro-5-pentylbenzene

Cat. No. B172574
M. Wt: 184.23 g/mol
InChI Key: YDJZPOPHPSWRQV-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-pentylbenzene is an organic compound with the molecular formula C11H14F2 . It is characterized by its fluorine and alkyl functional groups . The compound is colorless to light yellow in appearance .


Synthesis Analysis

The synthesis of 1,3-Difluoro-5-pentylbenzene typically follows an electrophilic substitution reaction . In order to simplify the synthesis, avoid intermediate halogenation reactions and the formation of toxic organometallic by-products, building blocks were connected by direct (hetero)-arylation .


Molecular Structure Analysis

The molecular structure of 1,3-Difluoro-5-pentylbenzene features a benzene ring, a six-carbon cyclic molecule with alternating single and double bonds, attached to a pentyl group, a five-carbon alkyl chain . Its molecular formula is C11H14F2, reflecting the presence of 11 carbon atoms and 14 hydrogen atoms .


Physical And Chemical Properties Analysis

1,3-Difluoro-5-pentylbenzene is a non-polar compound due to the symmetrical arrangement of atoms and bonds . This non-polarity results in a low solubility in polar solvents, such as water, and a higher solubility in non-polar solvents .

Scientific Research Applications

Synthetic Methods and Intermediates

  • New Synthetic Processes : Research has led to the development of new processes for preparing related compounds, such as 3,5-dihydroxy-1-pentylbenzene, which are used as intermediates in medicinal synthesis and for the synthesis of HIV restrainers. This involves technical procedures like acylation and reduction, yielding high-purity products (Zhang, Liu, Xu, & Liu, 2007).

Fluorine Substitution and Chemical Reactions

  • Novel Reagents and Radical Additions : Difluoroiodomethylsulfanylbenzene and similar compounds, which are novel difluoromethylating reagents, have been developed. They react with unsaturated compounds to produce various derivatives, highlighting the versatility of fluorinated compounds in chemical synthesis (Yang, Fang, Yang, Zhao, Han, Shen, & Wu, 2008).

Photophysical Properties

  • Photophysical Characterization : Investigations into the photophysical properties of fluorinated compounds, such as the effect of perfluorination on dye molecules, demonstrate how fluorine substitution can significantly alter the properties of a compound. These findings are crucial for applications in materials science and photonics (Krebs & Spanggaard, 2002).

Nanoparticle Stabilization and Catalysis

  • Palladium Nanoparticles and Catalysis : Research shows that certain fluorinated compounds can stabilize palladium nanoparticles, which are used as catalysts in organic reactions like Suzuki cross-couplings and Heck reactions. This is a significant advancement in green chemistry and catalytic processes (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Structural Studies and Material Properties

  • Molecular Structure Analysis : Ab initio computation has been used to determine the structures of fluorinated benzenes, including 1,3-difluorobenzene. This research is vital for understanding the molecular geometry and bond lengths in fluorinated aromatic compounds, impacting material science and theoretical chemistry (Boggs, Pang, & Pulay, 1982).

properties

IUPAC Name

1,3-difluoro-5-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJZPOPHPSWRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577996
Record name 1,3-Difluoro-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-pentylbenzene

CAS RN

121219-25-8
Record name 1,3-Difluoro-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Li, L Mo, Z Che, J Li, M Hu, D Wan, Z An - Liquid Crystals, 2022 - Taylor & Francis
Multi-fluorinated liquid crystal compounds with benzofuran core were synthesised and their structures were identified using 1 H NMR, 13 C NMR and mass spectra. Thermal analysis …
Number of citations: 2 www.tandfonline.com
J Sukiennik, A Pranowo, S Domański… - Chemical …, 2023 - pubs.rsc.org
The first, direct way from arylalkanes to 1,4-dicarbonyl compounds has been shown. It makes obtaining these useful products more accessible and cheaper. Our method is based on a …
Number of citations: 3 pubs.rsc.org

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